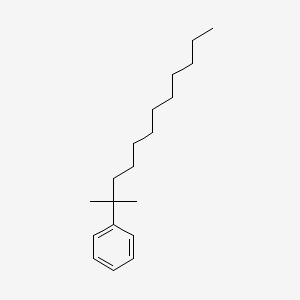
Hexa(butane-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa(butane-1-sulfonyl)benzene is a unique organic compound characterized by a benzene ring substituted with six butane-1-sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexa(butane-1-sulfonyl)benzene typically involves the sulfonation of benzene derivatives. The process begins with the preparation of butane-1-sulfonyl chloride, which is then reacted with benzene under controlled conditions to achieve the desired substitution. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Hexa(butane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, reverting to the parent benzene ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Benzene and its derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexa(butane-1-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Hexa(butane-1-sulfonyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The sulfonyl groups are highly reactive, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds, altering the structure and function of the target molecules.
Comparación Con Compuestos Similares
Hexa(butane-1-sulfonyl)benzene can be compared with other similar compounds, such as:
Hexa(methylsulfonyl)benzene: Similar structure but with methyl groups instead of butane groups.
Hexa(ethylsulfonyl)benzene: Similar structure but with ethyl groups instead of butane groups.
Uniqueness: The uniqueness of this compound lies in its longer alkyl chain (butane) compared to other similar compounds. This longer chain can influence the compound’s physical and chemical properties, making it suitable for specific applications where other shorter-chain analogs may not be as effective.
Propiedades
Número CAS |
191088-55-8 |
|---|---|
Fórmula molecular |
C30H54O12S6 |
Peso molecular |
799.1 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(butylsulfonyl)benzene |
InChI |
InChI=1S/C30H54O12S6/c1-7-13-19-43(31,32)25-26(44(33,34)20-14-8-2)28(46(37,38)22-16-10-4)30(48(41,42)24-18-12-6)29(47(39,40)23-17-11-5)27(25)45(35,36)21-15-9-3/h7-24H2,1-6H3 |
Clave InChI |
PVQHATXTHHVJCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


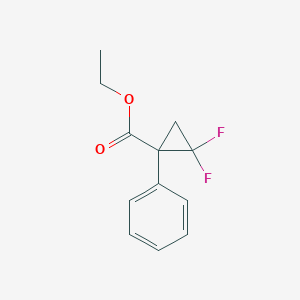
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
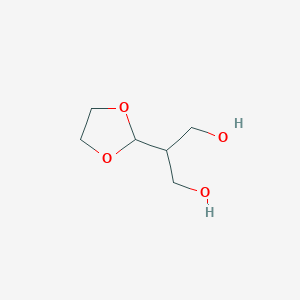
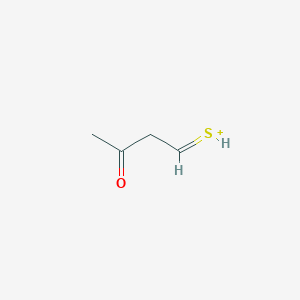
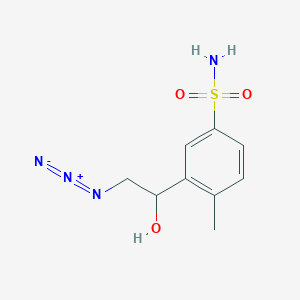

![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
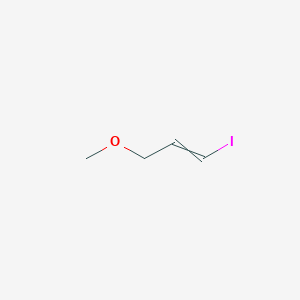
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
